

2-Ethynylquinoline molecular weight and formula

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Compound of Interest

Compound Name: **2-Ethynylquinoline**

Cat. No.: **B1355119**

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2-Ethynylquinoline: A Technical Overview

This guide provides an in-depth look at the chemical properties, synthesis, and a representative experimental workflow for **2-ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of **2-ethynylquinoline** are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₇ N
Molecular Weight	153.18 g/mol
IUPAC Name	2-ethynylquinoline
CAS Number	40176-78-1
Canonical SMILES	C#CC1=NC2=CC=CC=C2C=C1[1]

Synthesis of 2-Ethynylquinoline

A common and efficient method for the synthesis of **2-ethynylquinoline** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the case of **2-ethynylquinoline**, 2-chloroquinoline is typically reacted with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for 2-Ethynylquinoline Synthesis

Materials:

- 2-Chloroquinoline
- (Trimethylsilyl)acetylene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloroquinoline (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).
- Solvent and Reagents Addition: Add anhydrous toluene and triethylamine to the flask. Stir the mixture at room temperature until all solids are dissolved.
- Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-((trimethylsilyl)ethynyl)quinoline.
- Deprotection: Dissolve the purified 2-((trimethylsilyl)ethynyl)quinoline in dichloromethane. Add tetrabutylammonium fluoride (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
- Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography on silica gel to yield pure **2-ethynylquinoline**.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2-ethynylquinoline** via the Sonogashira coupling reaction.



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References

- 1. 2-Ethynylquinoline | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]
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